molecular formula C23H28N4O3 B14607508 N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide CAS No. 58433-87-7

N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide

Cat. No.: B14607508
CAS No.: 58433-87-7
M. Wt: 408.5 g/mol
InChI Key: GIBKQSDUENGHAU-UHFFFAOYSA-N
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Description

N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide is a complex organic compound that features an indole moiety, a piperazine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide typically involves multiple stepsThe Fischer indole synthesis is often employed to construct the indole ring . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: Electrophilic substitution reactions can occur on the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide is unique due to its combination of an indole moiety, a piperazine ring, and a benzamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

58433-87-7

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H28N4O3/c1-29-19-13-18(14-20(15-19)30-2)23(28)25-27-11-9-26(10-12-27)8-7-17-16-24-22-6-4-3-5-21(17)22/h3-6,13-16,24H,7-12H2,1-2H3,(H,25,28)

InChI Key

GIBKQSDUENGHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2CCN(CC2)CCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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